molecular formula C22H20N2O5 B2843279 (4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034355-98-9

(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2843279
CAS No.: 2034355-98-9
M. Wt: 392.411
InChI Key: AMDPXBHHBKZGID-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzoxazole ring, a piperidine ring, and a benzofuran ring . These types of compounds are often used in the development of new drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve the formation of imidazole rings from methanimine derivatives .


Molecular Structure Analysis

The molecular structure likely includes a benzoxazole ring, a piperidine ring, and a benzofuran ring .


Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Scientific Research Applications

Antimicrobial Activity

Research demonstrates the synthesis and antimicrobial evaluation of related heterocyclic compounds, indicating their potential as antimicrobial agents. For instance, new pyridine derivatives and benzofuran based 1,2,3-triazoles have been synthesized, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011); (Sunitha et al., 2017). These findings highlight the broader class of compounds' potential in combating microbial resistance.

Structural Exploration and Analysis

Studies on similar heterocyclic compounds, such as benzimidazole derivatives, have focused on their structural characterization, including X-ray diffraction and Hirshfeld surface analysis. These analyses provide insights into the compounds' molecular geometries and intermolecular interactions, which are crucial for understanding their biological activity and optimizing their properties for specific applications (Prasad et al., 2018).

Synthesis Methodologies

The synthesis of related compounds involves innovative methodologies, such as microwave-assisted synthesis, highlighting efficient routes for creating complex structures with potential biological activities. These methodologies offer advantages in terms of reaction speed and product yield, which are beneficial for pharmaceutical development and other applications (Chanda et al., 2012).

Properties

IUPAC Name

[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-26-18-8-4-5-14-13-19(28-20(14)18)21(25)24-11-9-15(10-12-24)27-22-23-16-6-2-3-7-17(16)29-22/h2-8,13,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDPXBHHBKZGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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